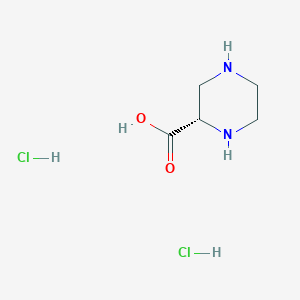

(S)-Piperazine-2-carboxylic acid dihydrochloride

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

(2S)-piperazine-2-carboxylic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2.2ClH/c8-5(9)4-3-6-1-2-7-4;;/h4,6-7H,1-3H2,(H,8,9);2*1H/t4-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNSDZBQLMGKPQS-FHNDMYTFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C(=O)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H](CN1)C(=O)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370181 | |

| Record name | (S)-Piperazine-2-carboxylic acid dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158663-69-5 | |

| Record name | (S)-Piperazine-2-carboxylic acid dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-piperazine-2-carboxylic acid dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-Piperazine-2-carboxylic acid dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Piperazine-2-carboxylic acid dihydrochloride is a chiral heterocyclic compound that serves as a crucial building block in modern medicinal chemistry. As a derivative of piperazine, a scaffold prevalent in many approved drugs, its unique structural features—a defined stereocenter and multiple functional groups—make it an invaluable intermediate for the synthesis of complex and stereochemically pure active pharmaceutical ingredients (APIs).[1] Its incorporation into synthetic pathways is pivotal for developing novel therapeutics, particularly for neurological disorders, infectious diseases, and metabolic syndromes.[1] This guide provides a comprehensive overview of its basic properties, experimental protocols for its characterization, and its applications in drug development.

Core Physicochemical Properties

This compound is typically a white to off-white crystalline solid.[2] It is the dihydrochloride salt form of (S)-piperazine-2-carboxylic acid, which enhances its stability and handling properties.[2] The compound is known to be hygroscopic, necessitating storage in dry conditions to prevent moisture absorption.[2]

Data Summary

The fundamental physicochemical properties are summarized in the table below for quick reference. Note that the melting point can vary between sources, which may be due to different experimental conditions or measurement techniques.

| Property | Value | Source(s) |

| CAS Number | 158663-69-5 | [3] |

| Molecular Formula | C₅H₁₂Cl₂N₂O₂ | [2][4] |

| Molecular Weight | 203.06 g/mol | [4][5] |

| Appearance | White to off-white powder/crystalline solid | [2][3] |

| Melting Point | 280°C | [3][6] |

| ~265°C (decomposes) | ||

| Boiling Point | 313.6°C at 760 mmHg | [3][6] |

| Flash Point | 143.5°C | [3] |

| Vapor Pressure | 0.000107 mmHg at 25°C | [3] |

Solubility and Acidity (pKa)

Solubility

Specific quantitative solubility data for this compound is not widely published. However, based on its structure as a dihydrochloride salt of a small, polar molecule containing amino and carboxylic acid groups, it is expected to be sparingly to freely soluble in water. The parent compound, piperazine dihydrochloride, is reported to have a water solubility of 41% at 20°C and is insoluble in organic solvents.[7] Conversely, derivatives with protective groups like benzyl and Boc groups exhibit lower water solubility and higher solubility in organic solvents like dichloromethane.[8]

Acidity (pKa)

Experimental Protocols

Detailed experimental protocols for this specific molecule are proprietary or not publicly available. However, standard methodologies for determining key properties like solubility and pKa are well-established.

A. Solubility Determination: Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[2][10]

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached between the dissolved and undissolved solute. The concentration of the solute in the saturated supernatant is then measured.

Detailed Methodology:

-

Preparation: Add an excess amount of this compound to a vial containing a precise volume of the desired solvent (e.g., purified water, phosphate-buffered saline). The excess solid should be clearly visible.[2][6]

-

Equilibration: Seal the vials and place them in a shaker or orbital incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a predetermined period (typically 24-72 hours) to ensure equilibrium is achieved.[6]

-

Phase Separation: After equilibration, allow the suspension to settle.[2] Carefully remove an aliquot of the supernatant without disturbing the solid material. Further clarify the supernatant by centrifugation at high speed or by passing it through a suitable syringe filter (e.g., 0.45 µm).[3]

-

Quantification: Accurately dilute the clarified supernatant with the solvent. Determine the concentration of the compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS/MS, by comparing the response to a calibration curve prepared with known concentrations of the compound.[3][6]

B. pKa Determination: Potentiometric Titration

Potentiometric titration is a standard and reliable method for determining the pKa values of ionizable compounds, including amino acids and their derivatives.[9][11]

Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is monitored continuously with a pH meter as a function of the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the resulting titration curve.

Detailed Methodology:

-

Sample Preparation: Accurately weigh and dissolve a known amount of this compound in deionized, CO₂-free water to create a solution of known concentration (e.g., 0.1 M).

-

Titration Setup: Calibrate a pH meter with standard buffer solutions (e.g., pH 4, 7, and 10) at the desired experimental temperature.[12] Place the sample solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.

-

Titration Process: Fill a burette with a standardized solution of a strong base (e.g., 0.1 M NaOH).[12] Record the initial pH of the sample solution. Add the titrant in small, precise increments (e.g., 0.1-0.3 mL), allowing the pH to stabilize after each addition before recording the pH and the total volume of titrant added.[12][13] Continue the titration until the pH has passed through all expected equivalence points (e.g., to a pH of ~12.5).

-

Data Analysis: Plot the measured pH versus the volume of titrant added to generate a titration curve. The pKa values are determined from the midpoints of the buffering regions (the flattest parts of the curve).[14] Alternatively, the first derivative of the curve (ΔpH/ΔV) can be plotted against the titrant volume to more accurately identify the equivalence points, with the pKa values being the pH at the halfway points between these equivalence points.[13]

Role in Drug Discovery and Synthesis

(S)-Piperazine-2-carboxylic acid is a vital chiral intermediate for synthesizing a wide array of therapeutic agents.[1] The piperazine ring is a privileged scaffold that can interact with various biological targets, and the carboxylic acid and secondary amine functionalities provide versatile handles for synthetic modification.[15] Its defined stereochemistry is crucial for creating enantiomerically pure drugs, which often leads to improved efficacy and a better safety profile.[1]

Notably, piperazine derivatives are extensively investigated for treating Alzheimer's disease by targeting enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[16][17][18]

Synthetic Workflow Visualization

The synthesis of this compound often involves a multi-step process that can include the protection of functional groups, chiral resolution or asymmetric synthesis, and final deprotection/salt formation.[19][20] A generalized workflow is illustrated below.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as an irritant. Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.

| Hazard Information | Details | Source(s) |

| GHS Pictogram |  | [4] |

| Signal Word | Warning | [4] |

| Hazard Statements | H315: Causes skin irritation | [4] |

| H319: Causes serious eye irritation | [4] | |

| H335: May cause respiratory irritation | [4] | |

| Precautionary Codes | P261, P264, P280, P302+P352, P305+P351+P338, P304+P340 | [4] |

Conclusion

This compound is a fundamentally important chiral building block with well-defined physicochemical properties. Its utility in the pharmaceutical industry is significant, providing a robust scaffold for the synthesis of a diverse range of drug candidates. Understanding its basic properties, along with established protocols for its characterization, is essential for its effective application in research and development. The information and standardized methodologies presented in this guide offer a solid foundation for scientists and developers working with this versatile compound.

References

- 1. nbinno.com [nbinno.com]

- 2. dissolutiontech.com [dissolutiontech.com]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. Piperazine-2-carboxylic acid dihydrochloride | C5H12Cl2N2O2 | CID 2723757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. Piperazine Dihydrochloride | C4H12Cl2N2 | CID 8893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. uregina.ca [uregina.ca]

- 10. tandfonline.com [tandfonline.com]

- 11. scribd.com [scribd.com]

- 12. Titration Curves of Aminoacids (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 13. youtube.com [youtube.com]

- 14. repository.stcloudstate.edu [repository.stcloudstate.edu]

- 15. acgpubs.org [acgpubs.org]

- 16. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis, biological evaluation and molecular docking study of novel piperidine and piperazine derivatives as multi-targeted agents to treat Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. biosynth.com [biosynth.com]

- 20. Page loading... [guidechem.com]

(S)-Piperazine-2-carboxylic acid dihydrochloride chemical structure

An In-depth Technical Guide to (S)-Piperazine-2-carboxylic acid dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a significant chiral building block in the pharmaceutical and chemical industries. This document details its chemical structure, physicochemical properties, synthesis protocols, and applications, presenting data in a clear and accessible format for researchers and drug development professionals.

Chemical Structure and Properties

This compound is a halogenated organic compound and a chiral carboxylic acid derivative.[1] Its structure consists of a piperazine ring with a carboxylic acid group at the C-2 position, with the stereochemistry fixed in the (S) configuration. It is typically supplied as a dihydrochloride salt to improve its stability and handling properties.

Caption: Figure 1: 2D representation of the molecule.

Physicochemical Properties

The compound is typically a white to off-white crystalline solid.[1] It is hygroscopic and should be stored in dry conditions.[1] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₂Cl₂N₂O₂ | [1][2][3] |

| Molecular Weight | 203.07 g/mol | [3] |

| CAS Number | 158663-69-5 | [2][3] |

| Appearance | White to off-white powder/crystalline solid | [1][2] |

| Melting Point | 280 °C | [2][4] |

| Boiling Point | 313.6 °C at 760 mmHg | [2][4] |

| Solubility | Sparingly soluble in water | [1] |

| Optical Rotation | [α]D²⁰ = -8.88 (c=1.2 in H₂O) | [5] |

| Assay | ≥98.0% | [6] |

Computational Data

Computational models provide further insight into the molecular properties of this compound.

| Descriptor | Value | Reference |

| XLogP3-AA | -3.4 | [1] |

| Topological Polar Surface Area (TPSA) | 61.36 Ų | [3] |

| Hydrogen Bond Donors | 3 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

| Rotatable Bonds | 1 | [3] |

| Complexity | 116 | [1] |

Synthesis and Manufacturing

This compound is a synthetic compound with no known natural sources.[1] Industrial preparation relies on multi-step organic synthesis, often involving enantioselective catalysis or the resolution of racemic mixtures.[1]

One common approach is the chiral resolution of racemic piperazine-2-carboxamide using an aminopeptidase enzyme, followed by crystallization of the desired (S)-enantiomer as its dihydrochloride salt.[7] Another method involves the chemical resolution of racemic piperazine-2-carboxylic acid dihydrochloride.[5]

Caption: Figure 2: Biocatalytic synthesis workflow.

Experimental Protocol: Biocatalytic Synthesis

The following protocol is a summary of the two-step biocatalytic approach for producing this compound.[7]

Step 1: Hydrogenation of Pyrazine-2-carboxamide

-

Pyrazine-2-carboxamide is hydrogenated using a Palladium on carbon (Pd/C) catalyst in water.

-

This reaction yields a concentrated aqueous solution of racemic piperazine-2-carboxylic amide ((rac)-2).[7]

Step 2: Enzymatic Chiral Resolution

-

The aqueous solution of (rac)-2 is adjusted to pH 9.

-

A semipurified aminopeptidase from Aspergillus oryzae (LAP2) is introduced to the solution.

-

The enzyme selectively hydrolyzes the (S)-amide to the corresponding (S)-carboxylic acid, leaving the (R)-amide largely unreacted.[7]

Step 3: Crystallization of the Dihydrochloride Salt

-

After the enzymatic resolution, the resulting (S)-piperazine-2-carboxylic acid is isolated.

-

Concentrated hydrochloric acid (HCl) is added to the solution, with the temperature controlled to below 23°C to prevent hydrolysis of the remaining (R)-amide.[7]

-

The final product, this compound, crystallizes from the solution.[7] This process yields the product with high purity (97%) and excellent enantiomeric excess (>99%).[7]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and quality control of this compound.

| Spectroscopy | Data (in D₂O) | Reference |

| ¹H-NMR (400 MHz) | δ = 3.41-3.56 (m, 2H), 3.56 (dd, 1H), 3.71-3.83 (m, 2H), 4.01 (dd, 1H), 4.46 (dd, 1H) | [5] |

| ¹³C-NMR (75 MHz) | ppm 42.21, 43.21, 44.43, 56.03, 169.88 | [5] |

| Infrared (KBr) | 3700-2000, 1760, 1220 cm⁻¹ | [5] |

| Mass Spectrometry | m/e 131 (M+) | [5] |

Applications in Research and Development

This compound is a valuable chiral intermediate in various fields, primarily in the synthesis of pharmaceuticals.[1]

Caption: Figure 3: Applications of the title compound.

-

Pharmaceutical Intermediate: Its chiral nature makes it a key building block for synthesizing enantiomerically pure pharmaceutical compounds.[1] The piperazine motif is a common scaffold in many biologically active molecules.

-

Asymmetric Synthesis: The compound is employed in asymmetric synthesis to introduce a specific stereocenter into a target molecule.[1]

-

Biopolymer Modification: It has been used to functionalize biopolymers to create novel materials. For instance, it was grafted onto a biopolymer to create an adsorbent for carbon dioxide, demonstrating its utility in materials science and environmental applications.[8]

Safety and Handling

This compound is classified as an irritant. Proper safety precautions should be taken during handling.

| Hazard Class | GHS Classification |

| Pictogram | GHS07 (Warning) |

| Hazard Statements | H315: Causes skin irritation.[1][9]H319: Causes serious eye irritation.[1][9]H335: May cause respiratory irritation.[1][9] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[9]P280: Wear protective gloves/protective clothing/eye protection/face protection.[9]P302+P352: IF ON SKIN: Wash with plenty of water.[9]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9] |

Storage: Store in a dry, well-ventilated place. The compound is hygroscopic, so it is important to protect it from moisture.[1]

References

- 1. Page loading... [guidechem.com]

- 2. This compound CAS 158663-69-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. (S)-(-)-Piperazine-2-carboxylic acid dihydrochloride, 98+% 5 g | Buy Online [thermofisher.com]

- 7. biosynth.com [biosynth.com]

- 8. aidic.it [aidic.it]

- 9. Piperazine-2-carboxylic acid dihydrochloride | C5H12Cl2N2O2 | CID 2723757 - PubChem [pubchem.ncbi.nlm.nih.gov]

(S)-Piperazine-2-carboxylic acid dihydrochloride: A Technical Guide for Drug Development Professionals

Introduction: (S)-Piperazine-2-carboxylic acid dihydrochloride (CAS Number: 158663-69-5) is a chiral heterocyclic organic compound that serves as a critical building block in medicinal chemistry and pharmaceutical development.[1][2] Its defined stereochemistry, coupled with the versatile reactivity of the piperazine ring and carboxylic acid functional group, makes it an invaluable synthon for creating complex, enantiomerically pure active pharmaceutical ingredients (APIs).[3] The piperazine moiety is a well-established scaffold in drug design, often imparting favorable pharmacokinetic properties to molecules.[1] This guide provides an in-depth overview of its properties, synthesis, quality control, and applications.

Physicochemical and Spectroscopic Data

This compound typically appears as a white to off-white crystalline powder.[2][4] It is the dihydrochloride salt form of (S)-piperazine-2-carboxylic acid, which enhances its stability and water solubility.[1] The compound is noted to be hygroscopic, requiring storage in dry, inert conditions.[2]

| Property | Value | Source(s) |

| CAS Number | 158663-69-5 | [1][4] |

| Molecular Formula | C₅H₁₂Cl₂N₂O₂ | [1][5] |

| Molecular Weight | 203.07 g/mol | [5] |

| Appearance | White to off-white powder | [4][5] |

| Melting Point | ~280 °C | [4][5][6] |

| Boiling Point | 313.6 °C at 760 mmHg | [4][5] |

| Specific Optical Rotation | [α]D²⁰ = -8.88 (c=1.2, H₂O) | [7] |

| ¹H NMR (400 MHz, D₂O), δ | 3.41-3.56 (m, 2H), 3.56 (dd, 1H), 3.71-3.83 (m, 2H), 4.01 (dd, 1H), 4.46 (dd, 1H) | [7] |

| ¹³C NMR (75 MHz, D₂O), ppm | 42.21, 43.21, 44.43, 56.03, 169.88 | [7] |

| Infrared (KBr), cm⁻¹ | 3700-2000, 1760, 1220 | [7] |

Role in Pharmaceutical Synthesis

This compound is a quintessential chiral building block. Its (S)-configuration provides a fixed stereocenter, which is crucial for developing selective APIs with improved efficacy and reduced off-target effects.[3] The piperazine scaffold can be found in drugs across various therapeutic areas, including neurology, infectious diseases, and metabolic syndromes.[3] The secondary amine (N-1), the protonated amine (N-4), and the carboxylic acid group offer three distinct points for chemical modification, allowing for the construction of diverse compound libraries.

Below is a diagram illustrating the utility of this compound as a versatile scaffold in drug development.

References

- 1. CAS 158663-69-5: (S)-Piperazine-2-carboxylic acid dihydroc… [cymitquimica.com]

- 2. Page loading... [wap.guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound CAS 158663-69-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. Novasol - China CAS 158663-69-5 Manufacturers, Suppliers, Factory, Company, Wholesale [novasolbio.com]

- 6. 158663-69-5 | CAS DataBase [chemicalbook.com]

- 7. Page loading... [guidechem.com]

An In-depth Technical Guide to (S)-Piperazine-2-carboxylic acid dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Piperazine-2-carboxylic acid dihydrochloride is a chiral heterocyclic compound that serves as a crucial building block in medicinal chemistry and drug discovery. Its rigid, piperazine core and the presence of a carboxylic acid functional group make it a versatile scaffold for the synthesis of a wide array of complex molecules with diverse pharmacological activities. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its role as a key intermediate in the development of novel therapeutics. The defined stereochemistry at the C2 position is often critical for achieving desired target binding and biological efficacy, making enantiomerically pure forms like the (S)-enantiomer highly valuable.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. This data is essential for its handling, characterization, and use in synthetic applications.

| Property | Value | Citation(s) |

| Molecular Formula | C₅H₁₂Cl₂N₂O₂ | [2][3] |

| Molecular Weight | 203.07 g/mol | [3][4][5] |

| CAS Number | 158663-69-5 | [2][3] |

| Appearance | White powder | [2] |

| Melting Point | 280 °C | [2] |

| Boiling Point | 313.6 °C at 760 mmHg | [2] |

| IUPAC Name | (2S)-piperazine-2-carboxylic acid;dihydrochloride | [3] |

| Synonyms | (S)-2-Piperazinecarboxylic Acid Dihydrochloride, (S)-(-)-Piperazine-2-carboxylic acid dihydrochloride | [2][3] |

| InChI Key | WNSDZBQLMGKPQS-UHFFFAOYNA-N | [3] |

| SMILES | Cl.Cl.OC(=O)C1CNCCN1 | [1][3] |

Experimental Protocols

Synthesis of this compound

The synthesis of enantiomerically pure this compound often involves a multi-step process, starting from racemic mixtures and employing chiral resolution techniques. One common approach involves biocatalysis.

Protocol: Biocatalytic Resolution of Racemic Piperazine-2-carboxamide [3]

This method utilizes an aminopeptidase enzyme to selectively hydrolyze the (S)-enantiomer of a racemic piperazine-2-carboxamide.

-

Step 1: Heteroaromatic Hydrogenation of Pyrazine-2-carboxamide

-

Pyrazine-2-carboxamide is hydrogenated using a Palladium on carbon (Pd/C) catalyst in an aqueous medium.

-

This reaction yields racemic piperazine-2-carboxamide ((rac)-2) as a concentrated aqueous solution.

-

-

Step 2: Enzymatic Chiral Resolution

-

A semipurified aminopeptidase from Aspergillus oryzae is used as the biocatalyst.

-

The aqueous solution of (rac)-2 is adjusted to a pH of 9.

-

The enzyme selectively hydrolyzes the (S)-piperazine-2-carboxamide to (S)-piperazine-2-carboxylic acid.

-

The reaction can be carried out in a batch reactor, with the immobilized enzyme being reusable for multiple cycles.[3]

-

-

Step 3: Isolation and Conversion to Dihydrochloride Salt

-

Following the enzymatic resolution, the (S)-piperazine-2-carboxylic acid is separated from the unreacted (R)-piperazine-2-carboxamide.

-

The isolated (S)-piperazine-2-carboxylic acid is then treated with hydrochloric acid (HCl) to precipitate the dihydrochloride salt.

-

The final product is collected by filtration, washed, and dried.

-

Analytical Characterization

The identity and purity of the synthesized this compound are confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to confirm the chemical structure. For example, in D₂O, characteristic proton signals can be observed around δ = 3.41-4.46 ppm, and carbon signals at δ = 42.21, 43.21, 44.43, 56.03, 169.88 ppm.[2]

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is employed to determine the enantiomeric excess (ee) of the final product, ensuring the stereochemical integrity.[3]

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.[2]

Applications in Drug Development

(S)-Piperazine-2-carboxylic acid is a valuable chiral building block in the pharmaceutical industry.[1] Its structural motif is found in a variety of compounds investigated for different therapeutic areas.

-

HIV Protease Inhibitors: The piperazine core is a key component in the synthesis of several HIV protease inhibitors.[4]

-

Anti-Alzheimer's Agents: Derivatives of piperazine-2-carboxylic acid have been designed and synthesized as multi-target-directed ligands for Alzheimer's disease. These compounds have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the disease's pathology.[6]

-

Anti-Inflammatory Agents: Novel piperazine amide derivatives of chromone-2-carboxylic acid have been synthesized and evaluated as potential inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in inflammatory processes.[7]

-

Central Nervous System (CNS) Agents: The piperazine scaffold is present in numerous drugs targeting the CNS, and derivatives of piperazine-2-carboxylic acid are explored for neurological disorders.[1][8]

Visualizations

Synthesis and Analysis Workflow

The following diagram illustrates a general workflow for the synthesis and quality control of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [wap.guidechem.com]

- 3. biosynth.com [biosynth.com]

- 4. US5945534A - Process for the preparation of optically active piperazine-2-carboxylic acid derivatives - Google Patents [patents.google.com]

- 5. CA2186023C - Process for preparing 2-piperazine carboxylic acid derivatives - Google Patents [patents.google.com]

- 6. Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. acgpubs.org [acgpubs.org]

- 8. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

An In-depth Technical Guide on the Solubility of (S)-Piperazine-2-carboxylic acid dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (S)-Piperazine-2-carboxylic acid dihydrochloride. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on providing a detailed, generalized experimental protocol for determining equilibrium solubility, which is a critical parameter in drug development and formulation.

Introduction to this compound

This compound is a chiral derivative of piperazine, a six-membered heterocyclic compound containing two nitrogen atoms at opposing positions. The presence of the carboxylic acid group and its formulation as a dihydrochloride salt significantly influence its physicochemical properties, including solubility. Piperazine and its derivatives are of substantial interest in medicinal chemistry, often serving as key intermediates in the synthesis of pharmaceutical compounds. Understanding the solubility of this compound is crucial for its application in synthesis, purification, and formulation.

Solubility Profile

The dihydrochloride salt form is expected to significantly enhance the aqueous solubility of the parent molecule. Piperazine itself is highly soluble in water and also shows solubility in polar protic solvents such as methanol and ethanol. The solubility of piperazine and its derivatives generally increases with temperature.

Table 1: Inferred Qualitative Solubility of this compound

| Solvent | Chemical Formula | Solvent Type | Expected Qualitative Solubility | Rationale |

| Water | H₂O | Polar Protic | Soluble to Highly Soluble | The dihydrochloride salt form significantly increases polarity and the potential for hydrogen bonding with water. |

| Methanol | CH₃OH | Polar Protic | Soluble | The polar nature of methanol and its ability to form hydrogen bonds suggest good solubility. |

| Ethanol | C₂H₅OH | Polar Protic | Soluble | Similar to methanol, ethanol's polarity and hydrogen bonding capabilities indicate good solubility. |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Likely Soluble | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of polar compounds. |

| Dichloromethane | CH₂Cl₂ | Non-polar | Sparingly Soluble to Insoluble | The high polarity of the dihydrochloride salt is expected to result in low solubility in non-polar solvents. |

| Diethyl Ether | C₄H₁₀O | Non-polar | Sparingly Soluble to Insoluble | Similar to dichloromethane, the non-polar nature of diethyl ether suggests poor solubility for the highly polar salt. |

Note: This table presents an inferred solubility profile. Actual quantitative solubility should be determined experimentally.

Experimental Protocol for Equilibrium Solubility Determination

The following is a detailed protocol for determining the equilibrium solubility of a compound like this compound. This method is based on the shake-flask method, which is considered the gold standard for solubility measurement.

3.1. Materials

-

This compound (solid)

-

Selected solvents (e.g., Water, 0.1 N HCl, Phosphate Buffered Saline pH 7.4, Methanol, Ethanol)

-

Sealed glass vials

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

-

Calibrated pH meter

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a sealed glass vial containing a known volume of the selected solvent. The excess solid is crucial to ensure that equilibrium is reached with the undissolved solid.

-

-

Equilibration:

-

Place the vials on an orbital shaker with the temperature controlled at the desired value (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. It is advisable to determine the time to reach equilibrium in a preliminary experiment by sampling at various time points (e.g., 4, 8, 24, 48, 72 hours) until the concentration of the solute in the solution becomes constant.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant.

-

Immediately filter the sample using a syringe filter to remove any undissolved solid particles. This step is critical to prevent artificially high solubility readings. Alternatively, centrifugation can be used to separate the solid from the liquid phase.

-

-

Analysis:

-

Quantify the concentration of the dissolved this compound in the filtrate using a validated analytical method, typically HPLC.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately determine the concentration in the experimental samples.

-

-

pH Measurement:

-

For aqueous solutions, measure the pH of the saturated solution at the end of the experiment.

-

3.3. Data Reporting

The solubility should be reported in units of mg/mL or mol/L at the specified temperature and pH (for aqueous solutions).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of equilibrium solubility.

Conclusion

While specific quantitative solubility data for this compound is not widely published, this guide provides the necessary framework for researchers to determine this crucial parameter. The provided experimental protocol offers a robust method for generating reliable solubility data, which is essential for advancing the research and development of drug candidates involving this compound. The inferred qualitative solubility profile serves as a useful starting point for solvent selection in experimental work.

In-Depth Technical Guide: (S)-Piperazine-2-carboxylic acid dihydrochloride

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the physicochemical properties, with a core focus on the melting point, of (S)-Piperazine-2-carboxylic acid dihydrochloride. It includes detailed experimental protocols for accurate melting point determination and a visualization of its synthetic pathway, serving as a critical resource for its application in research and pharmaceutical development.

Physicochemical Data

This compound is a chiral organic intermediate.[1] At room temperature, it typically presents as a white to off-white crystalline solid.[2] The compound is noted to have hygroscopic properties, necessitating storage in dry conditions to prevent moisture absorption.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Melting Point | 280°C[3] |

| Appearance | White powder[3] |

| Molecular Formula | C₅H₁₂Cl₂N₂O₂[2][4] |

| Molecular Weight | 203.07 g/mol [4][5] |

| Boiling Point | 313.6°C at 760 mmHg[3] |

| Flash Point | 143.5°C[3] |

| Vapor Pressure | 0.000107 mmHg at 25°C[3] |

Experimental Protocols: Melting Point Determination

The determination of a sharp melting point range is a primary indicator of purity for crystalline solids. The following protocol outlines the capillary method, a standard technique for determining the melting point of compounds like this compound.

Objective: To accurately determine the melting point range of this compound.

Methodology: Capillary Melting Point Determination

This method involves heating a small, packed sample in a capillary tube within a calibrated apparatus and observing the temperature range over which the solid-to-liquid phase transition occurs.

Apparatus and Materials:

-

Melting point apparatus (e.g., Thomas Hoover, Mel-Temp)

-

Glass capillary tubes (one end sealed)

-

This compound sample

-

Spatula

-

Mortar and pestle (if necessary)

-

Calibrated thermometer or temperature probe

Procedure:

-

Sample Preparation:

-

Ensure the sample is thoroughly dry, as the presence of solvents can lead to a depression and broadening of the melting point range.[6]

-

If the sample is not a fine powder, gently pulverize it using a mortar and pestle to ensure uniform heat transfer.[6]

-

Load the sample by pressing the open end of the capillary tube into the powder.

-

Compact the sample by tapping the sealed end of the tube on a hard surface or by dropping it through a long glass tube.[6] The final packed sample height should be 2-3 mm.[6]

-

-

Instrument Setup and Measurement:

-

Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

If the approximate melting point is known (280°C), heat the apparatus rapidly to about 20°C below this temperature.[6]

-

Decrease the heating rate to approximately 1°C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[6][7]

-

Carefully observe the sample through the magnified eyepiece.

-

-

Data Recording:

-

Record the temperature at which the first sign of melting is observed (onset temperature).

-

Record the temperature at which the last solid crystal disappears (clear point).

-

The melting point is reported as the range between the onset and clear point temperatures.

-

-

Post-Measurement:

-

Allow the apparatus to cool before performing subsequent measurements.

-

Use a fresh sample for each determination, as the crystal structure may change upon melting and resolidifying.[6]

-

Logical Relationships: Synthesis Workflow

This compound is a valuable chiral building block in asymmetric synthesis, particularly in the pharmaceutical industry.[2] Its preparation often involves the resolution of a racemic mixture, for which biocatalytic methods have proven effective.[8]

References

- 1. Page loading... [wap.guidechem.com]

- 2. Page loading... [guidechem.com]

- 3. This compound CAS 158663-69-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. chemscene.com [chemscene.com]

- 5. 哌嗪-2-羧酸 二盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. biosynth.com [biosynth.com]

Spectroscopic Analysis of (S)-Piperazine-2-carboxylic acid dihydrochloride: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for (S)-Piperazine-2-carboxylic acid dihydrochloride (CAS No: 158663-69-5), a key chiral building block in modern drug discovery and development. The document is intended for researchers, scientists, and pharmaceutical professionals, offering detailed spectral analysis, experimental protocols, and a logical workflow for characterization.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its rigid, chiral structure makes it a valuable scaffold for the synthesis of novel therapeutic agents. Accurate structural elucidation and purity assessment are critical for its application, necessitating a thorough understanding of its spectroscopic properties. This guide focuses on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, providing the foundational data required for quality control and research applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural confirmation of this compound. Due to the compound's salt form and high polarity, Deuterium Oxide (D₂O) is the recommended solvent for analysis. In D₂O, the acidic proton of the carboxylic acid and the protons on the nitrogen atoms (amine hydrochlorides) will exchange with deuterium and will not be observed in the ¹H NMR spectrum.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted proton NMR spectral data. The chemical shifts are estimated based on the analysis of similar piperazine structures and are relative to a standard reference.

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 4.4 - 4.5 | dd | 1H | CH -COOH (H2) |

| ~ 3.5 - 3.8 | m | 6H | -CH₂ - (H3, H5, H6) |

Note: The actual chemical shifts and multiplicities may vary depending on experimental conditions such as concentration and pH. The complex, overlapping multiplets for the ring protons are common in piperazine systems.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~ 170 - 175 | C =O |

| ~ 55 - 60 | C H-COOH (C2) |

| ~ 40 - 45 | -C H₂- (C3, C5, C6) |

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule. The spectrum is typically acquired using a Potassium Bromide (KBr) pellet or the Attenuated Total Reflectance (ATR) technique.[1]

Characteristic IR Absorption Bands

The IR spectrum of this compound is expected to show several characteristic absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibration |

| ~ 3300 - 2500 | Strong, Broad | O-H stretch (Carboxylic Acid) |

| ~ 3200 - 2700 | Strong, Broad | N⁺-H stretch (Amine Hydrochloride) |

| ~ 2950 - 2850 | Medium | C-H stretch (Aliphatic) |

| ~ 1730 - 1700 | Strong | C=O stretch (Carboxylic Acid) |

| ~ 1600 - 1500 | Medium | N-H bend (Amine Hydrochloride) |

| ~ 1300 - 1000 | Medium | C-O stretch, C-N stretch |

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible and accurate spectral data.

NMR Spectroscopy Protocol

This protocol outlines the standard procedure for acquiring NMR spectra of piperazine compounds.[2]

-

Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of Deuterium Oxide (D₂O) in a 5 mm NMR tube.

-

Internal Standard : For precise chemical shift referencing, a small amount of a water-soluble internal standard, such as 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS), can be added (δ = 0.00 ppm).

-

Instrument Setup :

-

Place the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the D₂O solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

-

¹H NMR Acquisition :

-

Set the spectral width to a standard range for organic molecules (e.g., 0-12 ppm).

-

Utilize a standard single-pulse experiment.

-

Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Set the spectral width to cover the expected range for carbon signals (e.g., 0-200 ppm).

-

Use a proton-decoupled pulse sequence to simplify the spectrum and improve signal sensitivity.

-

Acquire a significantly larger number of scans compared to the ¹H NMR experiment due to the low natural abundance of the ¹³C isotope.

-

FTIR Spectroscopy Protocol (KBr Pellet Method)

This method involves dispersing the solid sample in a matrix of dry potassium bromide.

-

Sample and KBr Preparation : Gently grind 1-2 mg of the sample to a fine powder using an agate mortar and pestle. Add approximately 100-200 mg of spectroscopic grade, dry KBr powder.

-

Mixing : Thoroughly and rapidly mix the sample and KBr to ensure a homogenous mixture, minimizing exposure to atmospheric moisture.

-

Pellet Formation :

-

Transfer the mixture to a pellet press die.

-

Assemble the die and place it in a hydraulic press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent pellet.

-

-

Data Acquisition :

-

Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample chamber.

-

Acquire the sample spectrum. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the complete spectral analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

References

Chiral Purity of (S)-Piperazine-2-carboxylic acid dihydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and chiral purity analysis of (S)-Piperazine-2-carboxylic acid dihydrochloride, a key chiral building block in the pharmaceutical industry. This document details the prevalent enzymatic resolution methods for its production and the corresponding analytical techniques for the precise determination of its enantiomeric purity.

Introduction

(S)-Piperazine-2-carboxylic acid is a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its stereochemical integrity is of paramount importance as the biological activity and safety profile of the final drug substance are often intrinsically linked to the chirality of its constituent parts. Consequently, robust methods for the production of the enantiomerically pure (S)-isomer and accurate assessment of its chiral purity are critical in drug development and manufacturing. This guide outlines a widely employed enzymatic resolution process and a validated chiral High-Performance Liquid Chromatography (HPLC) method for enantiomeric excess (e.e.) determination.

Production of Enantiomerically Pure this compound

The industrial production of (S)-Piperazine-2-carboxylic acid with high enantiomeric purity is predominantly achieved through the kinetic resolution of a racemic precursor. Enzymatic resolution offers high selectivity under mild reaction conditions, making it a preferred method.

Enzymatic Resolution of Racemic Piperazine-2-carboxamide

A highly efficient method for obtaining (S)-Piperazine-2-carboxylic acid involves the enzymatic resolution of racemic piperazine-2-carboxamide using a leucine aminopeptidase (LAP). The enzyme selectively hydrolyzes the (S)-enantiomer of the carboxamide to the corresponding carboxylic acid, leaving the (R)-carboxamide largely unreacted.

The overall transformation is depicted in the following logical workflow:

The Stereochemical Landscape of (S)-Piperazine-2-carboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(S)-Piperazine-2-carboxylic acid is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. Its constrained cyclic structure and the presence of multiple functional groups make it a valuable scaffold for the synthesis of a wide range of pharmacologically active molecules. This technical guide provides a comprehensive overview of the stereochemistry of (S)-Piperazine-2-carboxylic acid, focusing on its synthesis, resolution, and analytical characterization.

Spectroscopic and Physicochemical Properties

The stereochemical integrity of (S)-Piperazine-2-carboxylic acid is confirmed through various analytical techniques. The spectroscopic and physicochemical data provide a baseline for the characterization of the enantiomerically pure compound.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₀N₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 130.15 g/mol | --INVALID-LINK-- |

| Melting Point | 243-247 °C (dec.) | --INVALID-LINK-- |

| Specific Rotation [α]D20 | -8.88° (c 1.2, H₂O) for the dihydrochloride salt | --INVALID-LINK-- |

| ¹H NMR (400 MHz, D₂O) of dihydrochloride salt | δ = 3.41-3.56 (m, 2H), 3.56 (dd, 1H), 3.71-3.83 (m, 2H), 4.01 (dd, 1H), 4.46 (dd, 1H) | --INVALID-LINK-- |

| ¹³C NMR (75 MHz, D₂O) of dihydrochloride salt | δ = 42.21, 43.21, 44.43, 56.03, 169.88 ppm | --INVALID-LINK-- |

| Infrared (KBr) | 3700-2000, 1760, 1220 cm⁻¹ for the dihydrochloride salt | --INVALID-LINK-- |

| Mass Spectrum (m/e) | 131 (M+) for the dihydrochloride salt | --INVALID-LINK-- |

Stereoselective Synthesis and Resolution

The preparation of enantiomerically pure (S)-Piperazine-2-carboxylic acid is crucial for its application in pharmaceuticals. The primary methods for obtaining the desired stereoisomer are asymmetric synthesis and the resolution of racemic mixtures.

Asymmetric Synthesis via Hydrogenation

One of the prominent methods for the asymmetric synthesis of (S)-Piperazine-2-carboxylic acid derivatives is the catalytic hydrogenation of corresponding pyrazine precursors using chiral rhodium complexes.[1] This approach directly yields the desired enantiomer, avoiding a resolution step.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a widely employed technique for separating racemic mixtures of piperazine-2-carboxylic acid derivatives. This method utilizes the stereoselectivity of enzymes, such as lipases and proteases, to preferentially react with one enantiomer, allowing for the separation of the two.

A notable example is the resolution of racemic methyl-4-(tert-butoxycarbonyl)-piperazine-2-carboxylate using the enzyme alcalase.[2][3] The enzyme selectively hydrolyzes the (S)-enantiomer of the ester, leading to the formation of (S)-4-(tert-butoxycarbonyl)-piperazine-2-carboxylic acid, which can then be deprotected to yield the final product.

| Resolution Method | Enzyme/Catalyst | Substrate | Enantiomeric Excess (ee) of (S)-acid | Yield | Reference |

| Enzymatic Kinetic Resolution | Alcalase | Methyl-4-(tert-butoxycarbonyl)-piperazine-2-carboxylate | >99% | N/A | [2][3] |

| Enzymatic Kinetic Resolution | Klebsiella terrigena DSM 9174 | Racemic piperazine-2-carboxamide | 99.4% | 41% | |

| Asymmetric Hydrogenation | Chiral Rhodium Complex | Tert-butyl pyrazinecarboxylate | 77.6% | 41% | [1] |

Experimental Protocols

Preparation of (S)-Piperazine-2-carboxylic acid dihydrochloride[2]

This protocol outlines the synthesis starting from racemic piperazine-2-carboxylic acid dihydrochloride, involving N-protection, esterification, enzymatic resolution, and final deprotection.

Step 1: Preparation of 4-tert-butoxycarboxy-piperazine-2-carboxylic acid

-

To a suspension of 11.6 g (57.4 mmol) of piperazine-2-carboxylic acid dihydrochloride in 140 ml of methanol, add a solution of 6.4 g (114.8 mmol) of potassium hydroxide in 20 ml of methanol.

-

Stir the mixture at room temperature for 1 hour.

-

Remove the methanol by evaporation. Dissolve the residue in a solvent mixture of 20 ml of water and 60 ml of 1,4-dioxane to obtain a solution of free piperazine-2-carboxylic acid.

-

Add a solution of 12.6 g of di-tert-butyl dicarbonate in 20 ml of 1,4-dioxane-water (3:1 v/v).

-

Stir the reaction mixture at room temperature overnight.

-

Filter the insoluble white solid. The filtrate contains the desired product.

Step 2: Esterification to Methyl 4-tert-butoxycarboxy-piperazine-2-carboxylate

-

Prepare the cesium salt by reacting 2.4 g (10.44 mmol) of 4-tert-butoxycarboxy-piperazine-2-carboxylic acid with 2.0 g (6.15 mmol) of cesium carbonate in 40 ml of N,N-dimethylformamide (DMF) at room temperature for 5 hours.

-

To the suspension of the cesium salt in 40 ml of DMF, add 16 g (113.5 mmol) of methyl iodide.

-

Heat the mixture at 60 °C overnight.

-

Evaporate the DMF and extract the residue with hot ethyl acetate.

-

Concentrate the ethyl acetate extract to obtain the crude ester.

Step 3: Enzymatic Resolution Note: A detailed experimental protocol for the alcalase-catalyzed hydrolysis is not fully described in the cited literature, but the general principle involves incubating the racemic ester with alcalase in a suitable buffer system until approximately 50% conversion is reached.

Step 4: Deprotection to this compound

-

Dissolve the crude (S)-4-(tert-butoxycarboxy)-piperazine-2-carboxylic acid methyl ester in a suitable solvent.

-

Bubble hydrogen chloride gas into the solution.

-

Filter the precipitated this compound.

-

Recrystallize the crude product from water to obtain the pure product.

Chiral HPLC Analysis for Enantiomeric Excess Determination

The enantiomeric purity of (S)-Piperazine-2-carboxylic acid and its derivatives is typically determined by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.

Crystallographic Data

As of the time of this publication, a single-crystal X-ray diffraction structure for the parent (S)-Piperazine-2-carboxylic acid is not available in the Cambridge Crystallographic Data Centre (CCDC). However, the crystal structure of a derivative, (S)-Piperazine-2-carboxylic acid t-butylamide/N-Tosyl-(S)-phenylalanine 1:2 salt, has been reported. This structure provides valuable insight into the absolute configuration and conformational preferences of the (S)-piperazine-2-carboxylic acid moiety.

Conclusion

The stereochemistry of (S)-Piperazine-2-carboxylic acid is a critical aspect of its utility as a chiral building block in drug discovery. The methods of asymmetric synthesis and enzymatic resolution provide viable routes to obtain this enantiomerically pure compound. The analytical techniques outlined in this guide are essential for the characterization and quality control of (S)-Piperazine-2-carboxylic acid and its derivatives in a research and development setting. Further research into the development of more efficient and scalable stereoselective synthetic methods will continue to be an area of focus.

References

An In-depth Technical Guide to the Discovery and History of Piperazine Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of piperazine carboxylic acids. The piperazine ring is a privileged scaffold in medicinal chemistry, and the incorporation of a carboxylic acid moiety offers a versatile handle for derivatization and interaction with biological targets. This document delves into the evolution of synthetic methodologies, presents detailed experimental protocols, and summarizes key quantitative data to serve as a valuable resource for researchers in drug discovery and development.

Discovery and Historical Perspective

The history of piperazine itself dates back to the late 19th century, with its initial synthesis and naming derived from its chemical similarity to piperidine.[1] Early interest in piperazine and its derivatives was primarily for their anthelmintic properties.[1] The journey towards the more complex and functionally diverse piperazine carboxylic acids has been a gradual evolution, driven by the demands of medicinal chemistry for scaffolds with improved physicochemical properties and specific biological activities.

The development of synthetic routes to piperazine carboxylic acids has progressed from classical methods, often involving multi-step procedures with protecting groups, to more efficient and stereoselective modern techniques. A significant advancement was the development of methods for the asymmetric synthesis of piperazine-2-carboxylic acid, a chiral building block crucial for the development of enantiomerically pure pharmaceuticals.[2] The catalytic hydrogenation of pyrazine-2-carboxylic acid and its derivatives has emerged as a key industrial-scale method for producing optically active piperazine-2-carboxylic acid derivatives.[2][3][4] The introduction of protecting groups, such as the tert-butyloxycarbonyl (Boc) group, has been instrumental in enabling selective modifications of the piperazine ring during synthesis.[5][6]

Synthetic Methodologies

The synthesis of piperazine carboxylic acids can be broadly categorized into several key strategies, each with its own advantages and applications.

2.1. Catalytic Hydrogenation of Pyrazine Precursors

A prevalent and scalable method for the synthesis of piperazine-2-carboxylic acid and its derivatives is the catalytic hydrogenation of corresponding pyrazine compounds. This approach allows for the stereoselective synthesis of chiral piperazine-2-carboxylic acids when using chiral catalysts.

-

General Reaction Scheme:

2.2. Cyclization Reactions

The formation of the piperazine ring through cyclization of acyclic precursors is a fundamental approach.

-

From Diamines: The reaction of a 1,2-diamine with a suitable dielectrophile can be employed to construct the piperazine ring. For instance, the synthesis of 3-substituted piperazine-2-acetic acid esters has been achieved starting from chiral 1,2-diamines.[7]

2.3. Use of Protecting Groups

The selective functionalization of the two nitrogen atoms of the piperazine ring is crucial for the synthesis of complex derivatives. The use of orthogonal protecting groups, such as Boc and Benzyl (Bn), allows for sequential modifications at N1 and N4.

-

Boc Protection: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for one of the piperazine nitrogens, allowing for reactions at the other nitrogen. It can be introduced using di-tert-butyl dicarbonate (Boc)₂O and is readily removed under acidic conditions.[5][6][8]

Below is a general workflow for the synthesis of N-substituted piperazine carboxylic acid derivatives, highlighting the use of protecting groups.

Quantitative Data

This section summarizes key quantitative data for representative piperazine carboxylic acids and their derivatives, including physicochemical properties and biological activities.

Table 1: Physicochemical and Spectroscopic Data of Selected Piperazine Carboxylic Acids

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Piperazine-2-carboxylic acid[1] | C₅H₁₀N₂O₂ | 130.15 | 265 (dec.) | - | - |

| Ethyl piperazine-1-carboxylate[9][10] | C₇H₁₄N₂O₂ | 158.20 | - | 1.26 (t, 3H), 2.82 (t, 4H), 3.44 (t, 4H), 4.13 (q, 2H)[9] | 14.7, 44.5, 45.9, 61.2, 155.5 |

| 1-Boc-piperazine-2-carboxylic acid | C₁₀H₁₈N₂O₄ | 246.26 | - | 1.45 (s, 9H), 2.8-3.2 (m, 4H), 3.8-4.1 (m, 3H) | 28.4, 44.0, 45.5, 53.5, 80.5, 154.8, 173.0 |

Table 2: Biological Activity of Selected Piperazine Carboxylic Acid Derivatives

| Derivative Class | Target | Compound Example | Kᵢ (nM) | IC₅₀ (µM) | Reference |

| Arylpiperazine Carboxamides | 5-HT₁A Receptor | Norbo-4 | - | - | [11] |

| Arylpiperazine Carboxamides | 5-HT₂A Receptor | Norbo-14 | 17.93 | - | [11] |

| Arylpiperazine Carboxamides | 5-HT₂C Receptor | Norbo-10 | 13 | - | [11] |

| Pyridylpiperazine Hybrids | Urease | 5b | - | 2.0 ± 0.73 | [12] |

| Pyridylpiperazine Hybrids | Urease | 7e | - | 2.24 ± 1.63 | [12] |

| Piperidine Carboxamides | µ-Calpain | 11j | 9 | - | [13] |

Biological Activity and Signaling Pathways

Piperazine carboxylic acid derivatives have been explored for a wide range of biological activities, with a significant focus on targets within the central nervous system (CNS). Their ability to interact with G-protein coupled receptors (GPCRs), such as serotonin (5-HT) and dopamine receptors, makes them valuable scaffolds in the development of antipsychotics, antidepressants, and anxiolytics.[14][15]

4.1. Serotonin Receptor Modulation

Many arylpiperazine derivatives containing a carboxylic acid or a related functional group are potent ligands for serotonin receptors. The 5-HT₁A and 5-HT₂A receptors are particularly important targets.

-

5-HT₁A Receptor Signaling: The 5-HT₁A receptor is a Gᵢ-coupled receptor. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. The βγ subunits can also activate other pathways, such as the MAPK/ERK pathway.[16][17]

References

- 1. Piperazine-2-carboxylic acid | C5H10N2O2 | CID 2723758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Piperazine-1-carboxylic acid | C5H10N2O2 | CID 131766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN115461333A - Process for the preparation of chiral piperazine-2-carboxylic acid - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of Piperazines by C-H Functionalization | Encyclopedia MDPI [encyclopedia.pub]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. Ethyl N-piperazinecarboxylate(120-43-4) 1H NMR spectrum [chemicalbook.com]

- 10. acgpubs.org [acgpubs.org]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Asymmetric Synthesis of Piperazine-2-Carboxylic Acid Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of piperazine-2-carboxylic acid derivatives. These chiral heterocycles are crucial building blocks in medicinal chemistry, appearing in a wide array of pharmaceuticals, including antiviral and anticancer agents. The following sections summarize key synthetic strategies, present quantitative data for comparison, and provide step-by-step experimental procedures.

Overview of Synthetic Strategies

The enantioselective synthesis of piperazine-2-carboxylic acid and its derivatives can be achieved through several distinct approaches. The choice of method often depends on the desired substitution pattern, scalability, and available starting materials. Key strategies include:

-

Asymmetric Hydrogenation: Direct hydrogenation of a prochiral pyrazine-2-carboxylic acid derivative using a chiral catalyst.

-

Chiral Pool Synthesis: Utilization of readily available chiral starting materials, such as amino acids, to construct the piperazine ring with inherent stereocontrol.

-

Diastereoselective Alkylation: Introduction of a substituent at the C2 position of a chiral piperazine scaffold, where the existing stereocenter directs the stereochemical outcome of the reaction.

-

Kinetic Resolution: Selective reaction of one enantiomer from a racemic mixture, leaving the other enantiomer unreacted and thus resolved.

The following sections will delve into the specifics of some of these methodologies, providing both comparative data and detailed protocols.

Data Presentation: Comparison of Synthetic Methods

The following tables summarize quantitative data from various asymmetric syntheses of piperazine-2-carboxylic acid derivatives, allowing for a direct comparison of their efficiencies and stereoselectivities.

| Method | Substrate | Catalyst/Reagent | Yield (%) | Enantiomeric Excess (ee) (%) | Diastereomeric Ratio (dr) | Reference |

| Asymmetric Hydrogenation | tert-Butyl pyrazinecarboxylate | Rhodium complex with chiral phosphine ligand | 41 | 77.6 | N/A | [1] |

| Chiral Pool Synthesis | L- or D-Serine and ethyl glyoxylate | Multi-step synthesis | N/A | >98 | N/A | [2] |

| Synthesis from Chiral 1,2-Diamines | Chiral 1,2-diamine and bromoethyldiphenylsulfonium triflate | Multi-step synthesis | ~40-60 | High (but racemization noted) | 2:1 | [3] |

| Palladium-Catalyzed Asymmetric Allylic Alkylation | Differentially N-protected piperazin-2-ones | Pd₂(pmdba)₃ and electron-deficient PHOX ligands | Good to excellent | Good to excellent | N/A | [4] |

Table 1: Comparison of different asymmetric synthesis methods for piperazine-2-carboxylic acid derivatives and related structures. N/A indicates that the data was not applicable or not provided in the cited source.

Experimental Protocols

This section provides detailed experimental methodologies for key synthetic transformations.

Asymmetric Hydrogenation of Pyrazine-2-Carboxylic Acid Derivatives[1]

This protocol describes the synthesis of optically active tert-butyl (S)-piperazine-2-carboxylate via asymmetric hydrogenation of tert-butyl pyrazinecarboxylate.

Protocol:

-

Catalyst Preparation: In a suitable glovebox, dissolve the chiral rhodium complex (e.g., with a ferrocene-based phosphine ligand) in an appropriate solvent like methanol.

-

Reaction Setup: In a high-pressure autoclave, dissolve tert-butyl pyrazinecarboxylate in methanol.

-

Hydrogenation: Add the catalyst solution to the substrate solution under an inert atmosphere.

-

Pressurize the autoclave with hydrogen gas to 50 bar.

-

Heat the reaction mixture to 70°C and stir for 20 hours.

-

Work-up and Purification:

-

After cooling and depressurizing, determine the conversion by NMR spectroscopy.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by chromatography if necessary.

-

-

Hydrolysis for ee determination:

-

Stir the crude tert-butyl (S)-piperazine-2-carboxylate in a mixture of water and 32% hydrochloric acid.

-

Heat the mixture at 100°C for 20 minutes.

-

Cool the mixture to 0°C and stir for 1 hour to precipitate the hydrochloride salt.

-

Filter the solid, wash with dichloromethane, and dry.

-

Determine the enantiomeric excess of the resulting (S)-piperazine-2-carboxylic acid hydrochloride by chiral HPLC or other suitable methods.

-

Synthesis of (S)-Piperazine-2-carboxylic acid via Resolution[5]

This multi-step protocol outlines the preparation of (S)-piperazine-2-carboxylic acid dihydrochloride starting from racemic piperazine-2-carboxylic acid hydrochloride.

Step 1: Preparation of 4-tert-butoxycarboxy-piperazine-2-carboxylic acid

-

Suspend piperazine-2-carboxylic hydrochloride (57.4 mmol) in 140 ml of methanol.

-

Add a solution of potassium hydroxide (114.8 mmol) in 20 ml of methanol and stir at room temperature for 1 hour.

-

Remove the methanol by evaporation.

-

Dissolve the residue in a mixture of 20 ml of water and 60 ml of 1,4-dioxane.

-

Add a solution of di-tert-butyl dicarbonate (12.6 g) in 20 ml of 1,4-dioxane-water (3:1 v/v).

-

Stir the reaction mixture at room temperature overnight.

-

Filter the insoluble white solid and dry to obtain the product. The mother liquor can be further processed to isolate more product.

Step 2: Resolution and Deprotection (General Concept)

While the provided text does not give a specific resolution agent for this intermediate, a typical procedure would involve:

-

Formation of diastereomeric salts using a chiral resolving agent (e.g., a chiral amine or acid).

-

Fractional crystallization to separate the desired diastereomer.

-

Liberation of the enantiomerically pure N-Boc-piperazine-2-carboxylic acid from the salt.

-

Deprotection of the Boc group using a strong acid (e.g., HCl in dioxane or trifluoroacetic acid) to yield the final (S)-piperazine-2-carboxylic acid salt.

Synthesis of 3-Substituted Piperazine-2-acetic Acid Esters from Chiral Amino Acids[3]

This protocol describes a five-step synthesis starting from an enantiopure amino acid.

General Workflow:

-

β-keto ester formation: Convert the starting amino acid into the corresponding β-keto ester.

-

Reductive amination: React the β-keto ester to form a diamine precursor.

-

Nosylation: Protect one of the amino groups with a nosyl group (e.g., 2-nitrobenzenesulfonyl or 4-nitrobenzenesulfonyl).

-

Cyclization: Treat the orthogonally protected diamine with a suitable reagent (e.g., bromoethyldiphenylsulfonium triflate) to form the piperazine ring.

-

Deprotection: Remove the protecting groups to yield the final 3-substituted piperazine-2-acetic acid ester.

Detailed Step: TFA Deprotection and Neutralization

-

Dissolve the Boc-protected piperazine derivative in dichloromethane.

-

Add a solution of 10% trifluoroacetic acid (TFA) in dichloromethane (v/v, 10 mL/mmol).

-

Stir the reaction at room temperature under a nitrogen atmosphere for 2 hours, monitoring by TLC or LCMS.

-

Evaporate the volatiles under reduced pressure.

-

Redissolve the residue in dichloromethane and cool to 0°C.

-

Neutralize the solution by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic phase, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the crude product.

-

Purify the product by silica gel chromatography.

Visualizations

The following diagrams illustrate the workflows of the described synthetic methods.

Caption: Workflow for Asymmetric Hydrogenation.

Caption: Chiral Pool Synthesis Workflow.

Caption: Workflow for Kinetic Resolution.

References

- 1. US5945534A - Process for the preparation of optically active piperazine-2-carboxylic acid derivatives - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Enzymatic Resolution of Racemic Piperazine-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazine-2-carboxylic acid and its derivatives are crucial chiral building blocks in the synthesis of numerous pharmaceuticals, including antiviral agents like indinavir and antagonists for N-methyl-D-aspartate (NMDA) type glutamate receptors.[1] The stereochemistry of these molecules is critical for their pharmacological activity, making the efficient production of enantiomerically pure forms essential. Enzymatic resolution has emerged as a powerful and green alternative to traditional chemical methods for obtaining single enantiomers, offering high selectivity under mild reaction conditions.[2][3]

This document provides detailed application notes and protocols for the enzymatic kinetic resolution of racemic piperazine-2-carboxamide and its derivatives. The focus is on the use of commercially available enzymes such as lipases and proteases to achieve high enantioselectivity.

Principle of Enzymatic Kinetic Resolution

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts at a faster rate than the other in the presence of a chiral catalyst, in this case, an enzyme. This difference in reaction rates allows for the separation of the unreacted, slower-reacting enantiomer from the product formed from the faster-reacting enantiomer. The efficiency of a kinetic resolution is typically expressed by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity.

For racemic piperazine-2-carboxamide derivatives, enzymatic resolution can be achieved through two primary strategies:

-

Enantioselective N-acylation: A lipase catalyzes the acylation of one enantiomer of a piperazine derivative, leaving the other enantiomer unreacted.

-

Enantioselective hydrolysis: A protease or amidase selectively hydrolyzes one enantiomer of a piperazine-2-carboxamide derivative to the corresponding carboxylic acid, while the other enantiomer remains as the amide.

Data Presentation

The following tables summarize quantitative data from various studies on the enzymatic resolution of piperazine-2-carboxylic acid derivatives.

Table 1: Lipase-Catalyzed N-Acylation of N-Boc-Piperazine-2-carboxylic Acid Methyl Esters

| Enzyme | Substrate | Acyl Donor | Solvent | Time (h) | Conversion (%) | eep (%) | ees (%) | E-value | Reference |

| Candida antarctica Lipase A (CAL-A) | rac-N-4-Boc-piperazine-2-carboxylic acid methyl ester | 2,2,2-trifluoroethyl butanoate | TBME | 24 | >45 | >99 | >99 | >200 | [1] |

| Candida antarctica Lipase A (CAL-A) | rac-N-1-Boc-piperazine-2-carboxylic acid methyl ester | 2,2,2-trifluoroethyl butanoate | TBME | 6 | 42 | 98 | - | 200 | [1] |

eep: enantiomeric excess of the product; ees: enantiomeric excess of the substrate.

Table 2: Amidase and Protease-Catalyzed Hydrolysis of Piperazine Derivatives

| Enzyme | Substrate | Product | Yield (%) | ee (%) | Reference |

| Klebsiella terrigena DSM 9174 (whole cells) | rac-piperazine-2-carboxamide | (S)-piperazine-2-carboxylic acid | 41 | 99.4 | [4] |

| Burkholderia sp. DSM 9925 (whole cells) | rac-piperazine-2-carboxamide | (R)-piperazine-2-carboxylic acid | 22 | 99.0 | [4] |

| Leucine aminopeptidase | N-t-Boc-piperazine carboxamide | (S)-N-t-Boc-piperazine-2-carboxylic acid | - | good | [5] |

| Alcalase (Bacillus licheniformis protease) | methyl-4-(tert-butyroxycarbonyl)-piperazine-2-carboxylate | (S)-4-(tert-butyroxycarbonyl)-piperazine-2-carboxylic acid | - | - | [6][7] |

Experimental Protocols

Protocol 1: Kinetic Resolution of rac-N-4-Boc-piperazine-2-carboxylic acid methyl ester using Candida antarctica Lipase A (CAL-A)

This protocol is based on the highly enantioselective N-acylation of the secondary amino group.[1]

Materials:

-

rac-N-4-Boc-piperazine-2-carboxylic acid methyl ester

-

Candida antarctica Lipase A (CAL-A), immobilized (e.g., Novozym® 435)

-

2,2,2-trifluoroethyl butanoate

-

tert-Butyl methyl ether (TBME), anhydrous

-

Magnetic stirrer and heating plate

-

Reaction vessel (e.g., round-bottom flask with a septum)

-

HPLC system with a chiral column for analysis

Procedure:

-

To a solution of rac-N-4-Boc-piperazine-2-carboxylic acid methyl ester (1.0 equiv.) in anhydrous TBME, add 2,2,2-trifluoroethyl butanoate (1.5 equiv.).

-